![molecular formula C29H27F3N4O7S B1139232 6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid CAS No. 1415560-64-3](/img/structure/B1139232.png)
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid
概要
説明
GSK 256066 トリフルオロ酢酸塩は、選択的かつ高親和性のホスホジエステラーゼ4(PDE4)阻害剤です。 慢性閉塞性肺疾患やその他の炎症性疾患の研究のために開発されました . この化合物は、PDE4に対する非常に高い親和性で知られており、PDE4Bに対するIC50は3.2 pMです .
準備方法
GSK 256066 トリフルオロ酢酸塩の合成経路および反応条件は、いくつかの段階を含みます工業的な生産方法には、これらの合成経路を最適化して、高収率と高純度を確保することが含まれる場合があります .
化学反応の分析
GSK 256066 トリフルオロ酢酸塩は、以下を含むさまざまな種類の化学反応を起こします。
酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。
還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応には、ある官能基を別の官能基で置換することが含まれます。一般的な試薬には、ハロゲンや求核剤が含まれます。
これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究アプリケーション
GSK 256066 トリフルオロ酢酸塩は、以下を含む幅広い科学研究アプリケーションを持っています。
化学: PDE4の阻害とそのさまざまな生化学的経路への影響を研究するためのツール化合物として使用されます。
生物学: PDE4が細胞シグナル伝達と炎症において果たす役割を理解するための研究に使用されます。
医学: 慢性閉塞性肺疾患、喘息、その他の炎症性疾患の治療における潜在的な治療効果について調査されています。
科学的研究の応用
Respiratory Diseases
Research indicates that this compound exhibits potential as a therapeutic agent for conditions such as asthma and chronic obstructive pulmonary disease (COPD). It functions as a bifunctional compound that combines phosphodiesterase 4 (PDE4) inhibition with β₂-adrenoceptor agonist activity, enhancing bronchodilation and reducing inflammation in the lungs .
Inhibition of Inflammatory Responses
Studies have demonstrated that the compound effectively inhibits pulmonary neutrophilia in animal models subjected to lipopolysaccharide (LPS) challenges. This suggests its utility in managing acute inflammatory responses associated with respiratory infections .
Synthesis and Formulation
The synthesis of this compound involves several steps, typically starting with the reaction of dimethylcarbamoyl chloride with appropriate phenolic compounds to form the sulfonamide structure. Subsequent steps involve functionalization at the quinoline core to enhance pharmacological properties. The formulation for inhalation delivery has been optimized to ensure effective local lung deposition .
Case Study 1: Efficacy in COPD
A clinical trial involving patients with moderate to severe COPD demonstrated significant improvements in lung function and reductions in exacerbation rates when treated with this compound compared to placebo controls. The results indicated an acceptable safety profile with manageable side effects .
Case Study 2: Asthma Management
In another study focusing on asthma patients, the compound showed enhanced bronchodilator effects when used in combination with standard therapies. Patients reported improved symptom control and quality of life metrics over a 12-week treatment period .
Summary of Findings
Application Area | Findings |
---|---|
Respiratory Diseases | Effective bronchodilation and anti-inflammatory effects |
COPD | Significant improvement in lung function and exacerbation reduction |
Asthma | Enhanced symptom control when combined with standard therapies |
作用機序
GSK 256066 トリフルオロ酢酸塩の作用機序には、ホスホジエステラーゼ4(PDE4)の阻害が含まれます。PDE4を阻害することにより、この化合物はサイクリックAMP(cAMP)の分解を防ぎ、細胞内のcAMPレベルを上昇させます。cAMPレベルの上昇は、炎症反応の抑制と免疫細胞活性の調節をもたらします。 関連する分子標的と経路には、PDE4アイソフォームA〜DとcAMPシグナル伝達経路が含まれます .
類似化合物との比較
GSK 256066 トリフルオロ酢酸塩は、PDE4に対する非常に高い親和性と、他のホスホジエステラーゼアイソフォームに対する選択性のために、ユニークです。類似の化合物には、以下が含まれます。
ロフルミラスト: 慢性閉塞性肺疾患の治療に使用される別のPDE4阻害剤。
シロミラスト: 炎症性疾患の治療における潜在的な効果について調査されたPDE4阻害剤。
アプレミラスト: 乾癬性関節炎やその他の炎症性疾患の治療に使用されるPDE4阻害剤。
これらの化合物と比較して、GSK 256066 トリフルオロ酢酸塩は、より高い選択性と効力を示し、研究と潜在的な治療用途のための貴重なツールとなっています .
生物活性
The compound 6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide; 2,2,2-trifluoroacetic acid (CAS No. 801312-28-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial properties, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure with multiple functional groups that may contribute to its biological activity:
- Dimethylcarbamoyl group : Potentially enhances lipophilicity and cellular uptake.
- Sulfonyl group : May play a role in binding interactions with biological targets.
- Methoxyanilino moiety : Could influence the compound's reactivity and interaction with enzymes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar quinoline derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains, including:
- Gram-positive bacteria : Compounds similar to this structure have shown effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Mycobacteria : Some derivatives have been effective against Mycobacterium tuberculosis, indicating potential for treating resistant strains.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | S. aureus | 0.5 |
Compound B | MRSA | 1.0 |
Compound C | M. tuberculosis | 2.0 |
Cytotoxicity Studies
The cytotoxic effects of quinoline derivatives on cancer cell lines have been extensively studied. For instance, compounds with similar structural features have shown varying degrees of cytotoxicity against:
- Breast cancer cell lines (MCF-7)
- Lung cancer cell lines (A549)
In vitro assays suggest that modifications to the quinoline core can significantly alter cytotoxicity profiles.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is influenced by their structural components:
- Substituents on the quinoline ring : The presence of electron-withdrawing groups can enhance antibacterial activity.
- Alkyl chain length and branching : Modifications can affect lipophilicity and permeability across cell membranes.
- Functional groups : The nature and position of substituents like sulfonyl or methoxy groups are critical in determining the interaction with target enzymes or receptors.
Case Studies
Several case studies highlight the biological relevance of compounds structurally related to the target compound:
-
Study on Antimicrobial Efficacy :
- A series of quinoline derivatives were synthesized and tested against clinical isolates of MRSA.
- Findings indicated that specific modifications led to enhanced potency compared to existing antibiotics.
-
Cytotoxicity Profiling :
- A comparative study assessed the cytotoxic effects of various quinoline derivatives on different cancer cell lines.
- The results demonstrated that certain structural modifications resulted in significantly lower IC50 values, indicating higher potency.
特性
IUPAC Name |
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S.C2HF3O2/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4;3-2(4,5)1(6)7/h5-15H,1-4H3,(H2,28,32)(H,29,30);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTKEASHQDSBJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F3N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856163 | |
Record name | Trifluoroacetic acid--6-[3-(dimethylcarbamoyl)benzene-1-sulfonyl]-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415560-64-3 | |
Record name | Trifluoroacetic acid--6-[3-(dimethylcarbamoyl)benzene-1-sulfonyl]-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。